(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-[4-(propan-2-YL)phenyl]methanimine
Description
(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-[4-(propan-2-YL)phenyl]methanimine is a complex organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a 4-(propan-2-yl)phenyl group
Properties
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-18(2)22-10-8-20(9-11-22)16-23-25-14-12-24(13-15-25)17-21-6-4-19(3)5-7-21/h4-11,16,18H,12-15,17H2,1-3H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZXKMLIFLCOIJ-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-[4-(propan-2-YL)phenyl]methanimine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-[4-(propan-2-YL)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-[4-(propan-2-YL)phenyl]methanimine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine
It may exhibit biological activity, such as antimicrobial or anticancer properties, although specific studies are limited .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-[4-(propan-2-YL)phenyl]methanimine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring may play a crucial role in binding to these targets, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal agent.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication with a piperazine moiety.
Uniqueness
(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-[4-(propan-2-YL)phenyl]methanimine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
